N-[2,2,2-trichloro-1-(2-chloroanilino)ethyl]octanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2,2,2-trichloro-1-(2-chloroanilino)ethyl]octanamide is a synthetic organic compound with the molecular formula C16H22Cl4N2O. It is characterized by the presence of multiple chlorine atoms and an octanamide group, making it a compound of interest in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,2,2-trichloro-1-(2-chloroanilino)ethyl]octanamide typically involves the reaction of 2-chloroaniline with 2,2,2-trichloroethyl octanoate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters such as temperature, pressure, and reaction time to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[2,2,2-trichloro-1-(2-chloroanilino)ethyl]octanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N-[2,2,2-trichloro-1-(2-chloroanilino)ethyl]octanamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2,2,2-trichloro-1-(2-chloroanilino)ethyl]octanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-[2,2,2-trichloro-1-(4-chloroanilino)ethyl]octanamide
- N-[2,2,2-trichloro-1-(3-chloroanilino)ethyl]octanamide
- N-[2,2,2-trichloro-1-(2-chloroanilino)ethyl]heptanamide
Uniqueness
N-[2,2,2-trichloro-1-(2-chloroanilino)ethyl]octanamide is unique due to its specific substitution pattern and the presence of multiple chlorine atoms, which confer distinct chemical and physical properties. These properties make it suitable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C16H22Cl4N2O |
---|---|
Molecular Weight |
400.2 g/mol |
IUPAC Name |
N-[2,2,2-trichloro-1-(2-chloroanilino)ethyl]octanamide |
InChI |
InChI=1S/C16H22Cl4N2O/c1-2-3-4-5-6-11-14(23)22-15(16(18,19)20)21-13-10-8-7-9-12(13)17/h7-10,15,21H,2-6,11H2,1H3,(H,22,23) |
InChI Key |
FCNGZUIAVWZJLA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)NC(C(Cl)(Cl)Cl)NC1=CC=CC=C1Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.